molecular formula C10H11ClFNO2 B1422502 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1226121-35-2

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No. B1422502
M. Wt: 231.65 g/mol
InChI Key: VUQUOXAARMCAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H11ClFNO2 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide” is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 231.65 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide serves as a precursor in the synthesis of various novel compounds. For example, it is used in the development of imines and thiazolidinones, which are then evaluated for antimicrobial activities. These compounds, characterized based on spectral studies, have shown potential in antibacterial and antifungal applications (Fuloria et al., 2009).

Herbicide Metabolism and Environmental Impact

The compound is metabolically significant in the context of herbicide metabolism and environmental interaction. Studies have compared the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, exploring how these herbicides and their metabolites interact with the environment, particularly the soil and water systems. This research is crucial in understanding the environmental impact and potential risks associated with the usage of these herbicides (Coleman et al., 2000).

Agricultural Relevance

The compound is also relevant in agricultural settings, especially concerning the reception and activity of related herbicides in soil, affected by factors like wheat straw and irrigation. Research in this domain provides valuable insights into the optimal use of herbicides for crop production, ensuring effectiveness while mitigating environmental impact (Banks & Robinson, 1986).

Potential Medical Applications

Furthermore, some derivatives of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide have been investigated for potential medical applications. Specifically, derivatives like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide have been studied for their anticancer, anti-inflammatory, and analgesic activities. These studies are foundational in the potential development of new therapeutic agents (Rani et al., 2014).

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOXAARMCAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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